N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound featuring a thiazole ring, a cinnamamide moiety, and a trimethoxyphenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, such as N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide, are known to exhibit a wide range of biological activities . They have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific targets of these compounds can vary greatly depending on their structure and the specific substituents they carry.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics . .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, if a thiazole derivative targets a protein involved in cell division, it could affect the cell cycle and potentially have antitumor effects .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse, depending on their specific targets and modes of action. For example, if a thiazole derivative inhibits a protein involved in cell division, it could lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by cyclization reactions involving α-haloketones and thioureas.
Attachment of the Trimethoxyphenyl Group:
Formation of the Cinnamamide Moiety: The cinnamamide group is usually introduced via amide bond formation, often using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the trimethoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-cancer properties, particularly due to its ability to inhibit tubulin polymerization and other critical cellular processes.
Biological Research: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another compound that inhibits tubulin polymerization.
Podophyllotoxin: Used for its anti-cancer properties.
Trimetrexate: A dihydrofolate reductase inhibitor.
Uniqueness
N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is unique due to its combination of a thiazole ring and a trimethoxyphenyl group, which provides a distinct mechanism of action and a broad spectrum of bioactivity .
This compound’s versatility and potential make it a significant subject of study in various fields of scientific research.
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-29-18-11-16(12-19(30-2)22(18)31-3)24-21(28)13-17-14-32-23(25-17)26-20(27)10-9-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,28)(H,25,26,27)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJYHLUQHSGJE-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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